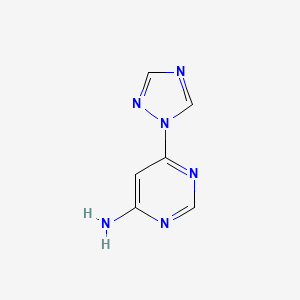

6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺

描述

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学研究应用

晶体结构和DFT研究

化合物6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺在晶体学和计算化学领域具有重要意义。Murugavel等人(2014年)进行了一项研究,通过X射线晶体学和密度泛函理论(DFT)对相关化合物的分子结构进行表征。他们发现该化合物在晶体中形成了一个超分子网络,这对于理解其物理和化学性质可能具有重要意义(Murugavel et al., 2014)。

合成和杀菌活性

6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺在合成化学领域以及在农业中的潜在应用方面也很显著。Sun等人(2010年)描述了这种化合物衍生物的高效合成方法。这些衍生物表现出杀菌活性,其中一种特定化合物对棉红落霉菌表现出高抑制活性(Sun et al., 2010)。

潜在抗菌剂

Murugavel等人(2015年)进行了另一项研究,合成了6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺的一个变体,并测试了其抗菌活性。他们发现该化合物对多种细菌菌株表现出良好至中等的抗菌活性,表明其作为抗菌剂的潜力(Murugavel et al., 2015)。

合成和化学分析

对6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺的各种衍生物的合成一直是一个重要的研究领域,为其潜在应用提供了见解。Salgado等人(2011年)提出了一项关于[1,2,4]-三唑并[1,5-a]嘧啶的合成及其NMR和HRMS表征的研究。这项研究有助于理解这些化合物的化学行为(Salgado et al., 2011)。

15-脂氧合酶抑制剂

Asghari等人(2016年)进行了进一步研究,重点是合成6-(1H-1,2,4-三唑-1-基)嘧啶-4-胺的衍生物用于生物应用。他们评估了这些化合物作为15-脂氧合酶的潜在抑制剂,这是一种参与炎症和过敏反应的酶。该研究发现了表现出显著抑制活性的化合物(Asghari et al., 2016)。

安全和危害

未来方向

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .

作用机制

Target of Action

The primary targets of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Pharmacokinetics

It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to have cytotoxic activities against certain tumor cell lines .

属性

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRNNMZKXYZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

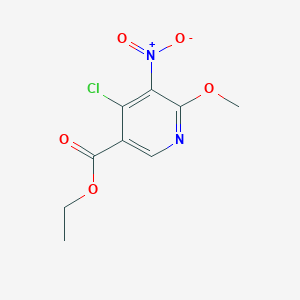

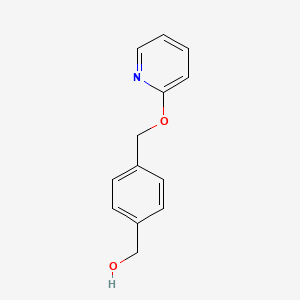

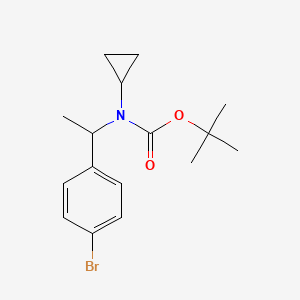

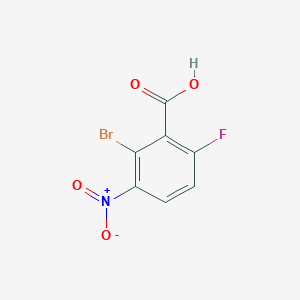

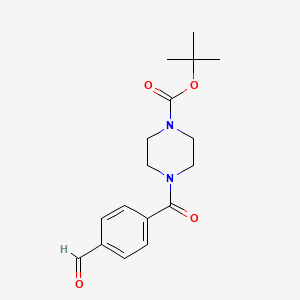

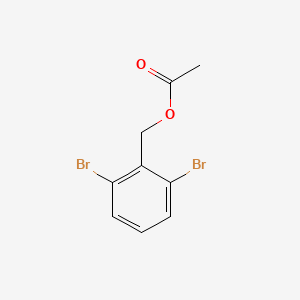

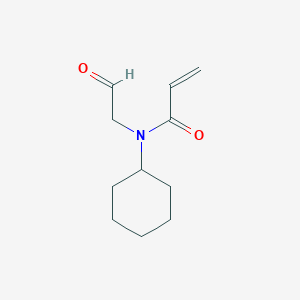

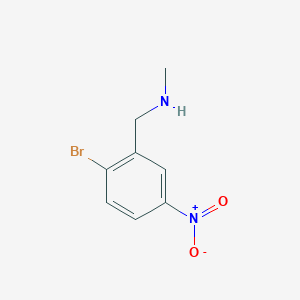

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)